4-((4-(Chloromethyl)benzamido)methyl)benzoic acid
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Overview
Description
4-((4-(Chloromethyl)benzamido)methyl)benzoic acid is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a benzamido moiety, which is further linked to a benzoic acid structure. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylbenzoic acid to produce 4-chloromethylbenzoic acid . This intermediate is then reacted with benzamido derivatives under specific conditions to form the final product. Industrial production methods often involve the use of catalysts such as dibenzoyl peroxide and solvents like dimethylformamide to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
4-((4-(Chloromethyl)benzamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
4-((4-(Chloromethyl)benzamido)methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-((4-(Chloromethyl)benzamido)methyl)benzoic acid can be compared with similar compounds such as:
4-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but lacks the benzamido moiety, making it less versatile in certain reactions.
4-Chloro-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of the benzamido group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-[[[4-(chloromethyl)benzoyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTACGWRODQYXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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